molecular formula C9H14N4O B12314096 5-Amino-6-(1-methyl-1H-imidazol-2-yl)piperidin-2-one

5-Amino-6-(1-methyl-1H-imidazol-2-yl)piperidin-2-one

Cat. No.: B12314096
M. Wt: 194.23 g/mol
InChI Key: CEHGCOZLRVETJM-UHFFFAOYSA-N
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Description

5-Amino-6-(1-methyl-1H-imidazol-2-yl)piperidin-2-one is a heterocyclic compound that features both an imidazole ring and a piperidinone moiety. The presence of these two functional groups makes it a compound of interest in various fields of scientific research, including medicinal chemistry and organic synthesis. The imidazole ring is known for its biological activity, while the piperidinone moiety is often found in pharmacologically active compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-6-(1-methyl-1H-imidazol-2-yl)piperidin-2-one typically involves the construction of the imidazole ring followed by the formation of the piperidinone structure. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the imidazole ring can be synthesized using a multicomponent reaction involving an aldehyde, an amine, and a nitrile . The piperidinone moiety can then be introduced through a subsequent cyclization reaction.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often employ continuous flow reactors and automated synthesis platforms to achieve efficient and scalable production. The use of catalysts and specific reaction conditions, such as temperature and pressure control, can further enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

5-Amino-6-(1-methyl-1H-imidazol-2-yl)piperidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the imidazole ring to its dihydro form.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted imidazole and piperidinone derivatives .

Scientific Research Applications

5-Amino-6-(1-methyl-1H-imidazol-2-yl)piperidin-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Amino-6-(1-methyl-1H-imidazol-2-yl)piperidin-2-one involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions and enzymes, affecting their activity. The piperidinone moiety may interact with receptors or other proteins, modulating their function. These interactions can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    1-Methyl-1H-imidazole: Shares the imidazole ring but lacks the piperidinone moiety.

    Piperidin-2-one: Contains the piperidinone structure but lacks the imidazole ring.

    2-Methyl-5-nitro-1H-imidazole: Another imidazole derivative with different substituents.

Uniqueness

5-Amino-6-(1-methyl-1H-imidazol-2-yl)piperidin-2-one is unique due to the combination of the imidazole and piperidinone moieties. This dual functionality provides a versatile platform for chemical modifications and enhances its potential biological activity .

Properties

Molecular Formula

C9H14N4O

Molecular Weight

194.23 g/mol

IUPAC Name

5-amino-6-(1-methylimidazol-2-yl)piperidin-2-one

InChI

InChI=1S/C9H14N4O/c1-13-5-4-11-9(13)8-6(10)2-3-7(14)12-8/h4-6,8H,2-3,10H2,1H3,(H,12,14)

InChI Key

CEHGCOZLRVETJM-UHFFFAOYSA-N

Canonical SMILES

CN1C=CN=C1C2C(CCC(=O)N2)N

Origin of Product

United States

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